3-Methyl-1,2-thiazole-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-2-4(9-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSOEMFZACXWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669756 | |

| Record name | 3-Methyl-1,2-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-99-9 | |

| Record name | 3-Methyl-5-isothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1,2-thiazole-5-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 3-Methyl-1,2-thiazole-5-sulfonamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delineates its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it presents a detailed, field-proven protocol for its synthesis and characterization, discusses its chemical reactivity and stability, and explores its potential as a pharmacologically active agent, particularly in the context of enzyme inhibition. The guide is structured to deliver not only factual data but also the underlying scientific rationale for experimental design and interpretation, serving as a vital resource for scientists engaged in the discovery of novel therapeutics.

Introduction

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with a sulfonamide moiety—a group renowned for its therapeutic applications since the advent of sulfa drugs—the resulting architecture offers a compelling platform for drug design. This compound belongs to this promising class of compounds. The sulfonamide group (—SO₂NH₂) is a key pharmacophore known to act as a zinc-binding group, enabling the potent inhibition of metalloenzymes such as carbonic anhydrases (CAs)[1]. The isothiazole ring system itself is found in various biologically active agents, contributing to antiviral, anti-inflammatory, and immunotropic properties[2][3].

This guide aims to consolidate the available technical information on this compound, provide expert insights into its chemical behavior, and furnish researchers with practical methodologies for its synthesis and analysis. By understanding its core chemical properties, from electronic structure to reactivity, scientists can better leverage this molecule as a building block for developing novel, highly selective therapeutic agents.

Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is this compound. It is critical to distinguish it from its isomer, 3-methyl-1,3-thiazole-5-sulfonamide, as the arrangement of heteroatoms in the ring (1,2- vs. 1,3-) fundamentally alters its electronic properties and reactivity. The 1,2-thiazole is commonly referred to as isothiazole[4].

dot

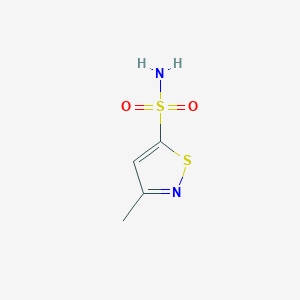

Caption: Chemical structure of this compound.

Key Identifiers and Properties

Quantitative data for this specific molecule is scarce in the literature. The table below summarizes its key identifiers and includes predicted values or data from closely related analogs to provide a functional baseline for researchers. The choice to reference analogs like 2-Methyl-1,3-thiazole-5-sulfonamide is based on shared functional groups and similar molecular weight, which often lead to comparable physicochemical properties[5].

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 1022128-99-9 | Vendor Data |

| Molecular Formula | C₄H₆N₂O₂S₂ | Calculated |

| Molecular Weight | 178.23 g/mol | Calculated |

| Appearance | White to pale yellow solid | Predicted based on analogs |

| Melting Point | ~165-175 °C (decomposes) | Inferred from 2-Methyl-1,3-thiazole-5-sulfonamide (168–170°C)[5] |

| LogP (Octanol-Water) | ~1.5 - 2.0 | Inferred from 2-Methyl-1,3-thiazole-5-sulfonamide (1.8)[5] |

| Aqueous Solubility | Moderately low | Predicted based on LogP and presence of H-bonding groups |

| pKa (Sulfonamide) | ~8.0 - 9.5 | Inferred from heterocyclic sulfonamides[6][7] |

Synthesis and Characterization

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is not widely reported, necessitating a rational design based on established isothiazole chemistry. A logical approach involves the construction of the isothiazole ring followed by functionalization at the C5 position.

The core challenge is the formation of the S-N bond characteristic of the isothiazole ring. A reliable method involves the oxidative cyclization of a β-iminothioamide precursor[8][9]. This precursor can be derived from readily available starting materials. Once the 5-amino-3-methylisothiazole is formed, the amino group can be converted to the desired sulfonamide via a Sandmeyer-type reaction sequence, involving diazotization followed by reaction with sulfur dioxide and subsequent amination.

dot

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol

This protocol is a robust, multi-step synthesis designed for high yield and purity, based on established chemical transformations for isothiazoles and sulfonamides[8][10][11].

Step 1: Synthesis of 5-Amino-3-methylisothiazole

-

Rationale: This step builds the core heterocyclic ring via oxidative S-N bond formation. The use of an oxidizing agent like chloramine on a thioamide precursor is a classic and effective method[8].

-

Procedure: a. Prepare a fresh solution of chloramine by adding a solution of sodium hypochlorite (1.05 eq) to an ice-cold solution of aqueous ammonia (1.2 eq). b. To this freshly prepared chloramine solution, add powdered β-iminothiobutyramide (1.0 eq) portion-wise, maintaining the temperature below 10 °C. c. Stir the reaction mixture vigorously for 2-3 hours at room temperature. Monitor the reaction completion by Thin Layer Chromatography (TLC). d. Upon completion, extract the aqueous solution with ethyl acetate (3 x 50 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-amino-3-methylisothiazole, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Methylisothiazole-5-sulfonyl chloride

-

Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a sulfonyl chloride. The diazonium salt intermediate is highly reactive and must be handled at low temperatures.

-

Procedure: a. Dissolve crude 5-amino-3-methylisothiazole (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid at 0 °C. b. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly between 0-5 °C to form the diazonium salt. c. In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride (catalyst). d. Add the cold diazonium salt solution slowly to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. f. Pour the reaction mixture onto crushed ice and extract with dichloromethane. g. Dry the organic layer and evaporate the solvent to yield the crude sulfonyl chloride.

Step 3: Synthesis of this compound

-

Rationale: This is a standard conversion of a sulfonyl chloride to a primary sulfonamide using an ammonia source.

-

Procedure: a. Dissolve the crude 3-methylisothiazole-5-sulfonyl chloride in acetone at 0 °C. b. Bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise until the solution is basic. c. Stir for 1 hour at room temperature. d. Remove the acetone under reduced pressure. e. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Purification and Validation

The final product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Purity should be assessed by High-Performance Liquid Chromatography (HPLC). The structure must be validated using spectroscopic methods as detailed in the following section.

Spectroscopic Profile

-

¹H NMR (Proton NMR): The spectrum is expected to be simple.

-

A singlet at ~2.4-2.6 ppm corresponding to the three protons of the C3-methyl group.

-

A singlet at ~7.5-7.8 ppm for the lone proton on the isothiazole ring at the C4 position.

-

A broad singlet between ~7.0-7.5 ppm for the two protons of the sulfonamide (—SO₂NH₂) group, which is exchangeable with D₂O[12].

-

-

¹³C NMR (Carbon NMR):

-

The methyl carbon (C3-CH₃) should appear at ~15-20 ppm.

-

The C4 carbon of the ring is expected around ~120-130 ppm.

-

The quaternary carbons, C3 and C5, will be further downfield, likely in the range of ~150-170 ppm, due to their attachment to heteroatoms[13].

-

-

Infrared (IR) Spectroscopy:

-

Two distinct stretching bands for the N-H bonds of the primary sulfonamide at ~3350 and ~3250 cm⁻¹.

-

Asymmetric and symmetric S=O stretching bands, characteristic of sulfonamides, at ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively.

-

C-H stretching from the methyl and aromatic ring protons around 2900-3100 cm⁻¹.

-

C=N and C=C stretching vibrations from the isothiazole ring in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 178 under Electron Ionization (EI) conditions.

-

Key Fragmentation Pathways: A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da), which can occur via rearrangement[14]. Another common fragmentation is the cleavage of the C5-S bond.

-

Chemical Reactivity and Stability

Acidity of the Sulfonamide Proton (pKa)

The sulfonamide (—SO₂NH—) proton is acidic due to the strong electron-withdrawing nature of the two adjacent sulfonyl oxygens, which stabilize the resulting conjugate base (sulfonamidate anion). For heterocyclic sulfonamides, the pKa typically falls in the range of 8.0 to 9.5[6][7]. This acidity is a cornerstone of their mechanism of action as carbonic anhydrase inhibitors, where the deprotonated anion coordinates to the zinc ion in the enzyme's active site[17]. The electron-withdrawing character of the isothiazole ring is expected to maintain the pKa within this range, making the molecule significantly ionized at physiological pH. Computational models show a strong correlation between S-N bond lengths and pKa, providing a powerful predictive tool[18][19][20].

Reactivity of the Isothiazole Ring

The isothiazole ring is an electron-deficient aromatic system. This generally makes it resistant to electrophilic aromatic substitution unless activated by electron-donating groups. The most likely position for electrophilic attack would be C4, which is less electron-deficient than C3 and C5. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly if a good leaving group is present. The C2 proton of the related 1,3-thiazole is known to be acidic and can be deprotonated by strong bases[21]. While the isothiazole ring lacks a C2 proton, the C4 proton could potentially be removed by a very strong base, creating a nucleophilic center for reaction with electrophiles.

dot

Caption: Key reactive sites on this compound.

Stability and Degradation

This compound is expected to be a chemically stable, solid compound under standard laboratory conditions. The aromatic isothiazole ring confers significant stability. Potential degradation pathways could include hydrolysis of the sulfonamide bond under harsh acidic or basic conditions, although this is generally a robust functional group. It is also sensitive to strong reducing agents that could cleave the S-N bond of the isothiazole ring.

Applications in Drug Discovery

The Isothiazole-Sulfonamide Pharmacophore

The combination of an isothiazole ring and a sulfonamide group creates a powerful pharmacophore with potential for multiple biological applications. Thiazole and isothiazole derivatives are known to possess a wide spectrum of activities, including antimicrobial, antifungal, antitumor, and antiviral effects[22][23][24]. The sulfonamide moiety is the quintessential zinc-binding group for inhibiting metalloenzymes[17].

dot

Caption: Pharmacophore model of this compound.

Potential Biological Targets

-

Carbonic Anhydrases (CAs): This is the most prominent target class for aromatic sulfonamides. CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer[1][25][26]. The primary sulfonamide group of this compound is ideally suited to bind to the catalytic zinc ion in the active site of CA isoforms. The isothiazole ring can then be modified to achieve selectivity for specific isoforms, such as the tumor-associated CA IX[26][27].

-

Antimicrobial Targets: Sulfonamides historically function as antibacterial agents by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. While resistance is an issue, novel sulfonamide structures are continually being explored. The isothiazole core itself contributes to antimicrobial activity, and hybrid molecules often show enhanced potency[22][28][29].

-

Kinases: While not a classic kinase inhibitor scaffold, some sulfonamide-containing molecules have shown activity against protein kinases, where the sulfonamide can form key hydrogen bonds within the ATP-binding pocket.

Conclusion

This compound is a heterocyclic compound with a chemical profile that makes it highly attractive for further investigation in drug discovery. Its synthesis is achievable through rational, multi-step procedures based on established isothiazole chemistry. The molecule's key features—an acidic sulfonamide proton, a stable aromatic isothiazole core, and distinct reactive sites—provide a solid foundation for its use as a scaffold. The potent zinc-binding capability of the sulfonamide group, combined with the biological relevance of the isothiazole ring, positions this compound and its future derivatives as promising candidates for the development of novel enzyme inhibitors targeting diseases ranging from cancer to microbial infections. This guide provides the foundational chemical knowledge necessary for researchers to confidently synthesize, characterize, and derivatize this valuable molecule.

References

-

Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

-

Bozdag, M., et al. (2019). The pKa values of the sulfonamides studied. ResearchGate. Available at: [Link]

-

Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available at: [Link]

-

Caine, B. A., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available at: [Link]

-

Akocak, S., et al. (2017). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Taylor & Francis Online. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central. Available at: [Link]

-

Caine, B. A., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Examples of reported sulphonamides as carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]

-

Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

-

Gierczyk, B., et al. (2003). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

-

Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Available at: [Link]

-

Szostak, M., et al. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Semantic Scholar. Available at: [Link]

-

Gierczyk, B., et al. (2022). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate. Available at: [Link]

-

Vlase, L., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Available at: [Link]

-

A. F. M. M. Rahman, T. S. R. Chowdhury. (2018). The chemistry of isothiazoles. ResearchGate. Available at: [Link]

-

Zaikin, V. G., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

-

Unknown. (Date unknown). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

-

Wikipedia. (Date unknown). Isothiazole. Wikipedia. Available at: [Link]

-

Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

-

Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Glisic, B., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central. Available at: [Link]

-

Wang, T., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

El-Faham, A., et al. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and. Semantic Scholar. Available at: [Link]

-

Kumar, S., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]

-

Schneider, K., et al. (2015). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journals. Available at: [Link]

-

Ghorab, M. M., et al. (2011). Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities. ResearchGate. Available at: [Link]

- Adams, A., et al. (1959). 5-amino-3-methyl-isothiazole and process. Google Patents.

-

De Oliveira Silva, A., et al. (2019). Recent advances in the synthesis of isothiazoles. ResearchGate. Available at: [Link]

-

Leechaisit, P., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. Available at: [Link]

-

Siddiqui, H. L., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Semantic Scholar. Available at: [Link]

-

De Oliveira Silva, A., et al. (2019). Synthesis of 3‐amino‐5‐arylisothiazoles from propynenitriles or... ResearchGate. Available at: [Link]

-

Li, X., et al. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. PubMed. Available at: [Link]

-

Sayed, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

El-Metwaly, A. M., et al. (2018). Novel Thiazole Derived Sulfonamide-Schiff Bases: Green Synthesis and Biological Evaluation. IOSR Journal of Applied Chemistry. Available at: [Link]

Sources

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isothiazole - Wikipedia [en.wikipedia.org]

- 5. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. article.sapub.org [article.sapub.org]

- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jchemrev.com [jchemrev.com]

- 24. mdpi.com [mdpi.com]

- 25. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. iosrjournals.org [iosrjournals.org]

A Methodical Approach to the Structure Elucidation of 3-Methyl-1,2-thiazole-5-sulfonamide: A Technical Guide

Abstract: The structural integrity of a chemical entity is the bedrock of all subsequent research and development, particularly in the pharmaceutical sciences. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 3-methyl-1,2-thiazole-5-sulfonamide. Moving beyond a simple recitation of techniques, this document details the strategic application and logical integration of orthogonal analytical methods, including mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and single-crystal X-ray crystallography. Each section explains the causality behind the experimental choices, offering field-proven insights to ensure a self-validating and unambiguous structural assignment. This paper is intended for researchers, chemists, and drug development professionals who require a robust framework for chemical structure confirmation.

Introduction: The Imperative of Unambiguous Characterization

The thiazole sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The precise arrangement of atoms—its constitution, connectivity, and stereochemistry—directly governs a molecule's pharmacological profile, ADMET properties, and potential toxicities. Therefore, the rigorous, unequivocal confirmation of its structure is not merely a procedural step but a fundamental requirement for scientific integrity and regulatory compliance.

This guide focuses on this compound (CAS: 1022128-99-9), a representative member of this important chemical class.[3] Based on common synthetic routes, such as the sulfonylation of a corresponding aminothiazole, the hypothesized structure is as follows:

Part 1: Foundational Analysis: Molecular Formula and Fragmentation

The first step in any structure elucidation is to determine the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) provides this data with exceptional precision, serving as the foundational check on our hypothesized structure.

Expertise & Causality: We choose HRMS over standard-resolution MS because the ability to measure mass to four or five decimal places allows for the calculation of a unique elemental formula, effectively distinguishing our target compound from potential isomers or impurities with the same nominal mass. Electron Impact (EI) ionization is subsequently used to induce fragmentation, providing insight into the molecule's lability and the nature of its constituent parts. A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂).[4]

Data Presentation: Mass Spectrometry

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₄H₆N₂O₂S₂ | Defines the elemental composition.[3] |

| Monoisotopic Mass | 177.9823 | The exact mass used for HRMS confirmation. |

| HRMS (ESI+) | m/z 178.9896 [M+H]⁺ | Confirms molecular formula via high-accuracy mass. |

| EI-MS Fragment 1 | m/z 114 [M-SO₂]⁺ | Suggests the presence of a sulfonamide group.[4] |

| EI-MS Fragment 2 | m/z 99 [M-SO₂NH]⁺ | Indicates cleavage of the sulfonamide N-S bond. |

Experimental Workflow: Mass Spectrometry

Caption: Logic flow for mass spectrometry analysis.

Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid for ESI+).

-

Instrumentation: Calibrate a Time-of-Flight (TOF) or Orbitrap mass spectrometer using a known standard immediately prior to analysis.

-

Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 FWHM.

-

Data Analysis: Compare the measured exact mass of the protonated molecular ion [M+H]⁺ with the theoretical mass calculated for C₄H₆N₂O₂S₂H⁺. The mass error should be less than 5 ppm.

Part 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for detecting the characteristic vibrational frequencies of bonds present in the molecule, providing a "fingerprint" that confirms the presence of the sulfonamide and thiazole moieties.

Expertise & Causality: This technique is orthogonal to mass spectrometry; it provides information about bonding and functionality rather than mass and composition. The presence of strong, characteristic stretching bands for S=O and N-H bonds provides compelling evidence for the sulfonamide group, validating the fragmentation data observed in the mass spectrum.

Data Presentation: Key IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Source |

| Sulfonamide (R-SO₂-NH₂) | N-H Stretch | 3350 - 3150 (two bands) | [5] |

| Sulfonamide (R-SO₂-NH₂) | S=O Asymmetric Stretch | 1320 - 1310 | [5] |

| Sulfonamide (R-SO₂-NH₂) | S=O Symmetric Stretch | 1155 - 1143 | [5] |

| Thiazole Ring | C=N Stretch | ~1630 | [6] |

| Thiazole Ring | Ring Vibrations | 1550 - 1400 | |

| Alkyl C-H | C-H Stretch | 2980 - 2850 |

Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the dried compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Scan: Place the empty, clean sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to the expected values for the hypothesized functional groups.

Part 3: Mapping the Atomic Connectivity with NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule in solution. Through a series of 1D and 2D experiments, we can map the carbon-hydrogen framework and confirm the substitution pattern on the thiazole ring.

Expertise & Causality: While MS confirms the formula and IR confirms functional groups, NMR connects the atoms. ¹H NMR tells us about the chemical environment of the protons, ¹³C NMR identifies the unique carbons, and 2D experiments like HMBC are crucial for establishing long-range connectivity. For example, an HMBC correlation between the methyl protons and the C3 carbon of the thiazole ring provides definitive proof of their attachment, a detail no other technique can so directly reveal. This cross-peak is a self-validating data point that locks in a key part of the structure.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

| Nucleus | Experiment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 1D ¹H | ~2.4 | Singlet | 3H | C3-CH₃ |

| ¹H | 1D ¹H | ~7.5 - 8.0 | Singlet | 1H | C4-H |

| ¹H | 1D ¹H | ~7.3 | Broad Singlet | 2H | SO₂NH₂ |

| ¹³C | 1D ¹³C | ~15 | Quartet | - | C H₃ |

| ¹³C | 1D ¹³C | ~150 | Singlet | - | C 3-CH₃ |

| ¹³C | 1D ¹³C | ~125 | Doublet | - | C 4-H |

| ¹³C | 1D ¹³C | ~160 | Singlet | - | C 5-SO₂NH₂ |

Note: Chemical shifts are estimations based on similar structures in the literature.[7][8]

Logical Diagram: Key HMBC Correlations

Caption: Expected key 2- and 3-bond HMBC correlations.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO helps in observing the exchangeable sulfonamide N-H protons.

-

¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration values, and multiplicities.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D HSQC: Run a Heteronuclear Single Quantum Coherence experiment to correlate each proton with its directly attached carbon atom.

-

2D HMBC: Run a Heteronuclear Multiple Bond Correlation experiment to identify 2- and 3-bond correlations between protons and carbons. This is the key experiment for establishing the overall connectivity.

-

Data Analysis: Integrate all 1D and 2D data to build the molecular skeleton and confirm the substituent positions.

Part 4: The Definitive 3D Structure via X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a precise 3D map of electron density from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Expertise & Causality: This is the "gold standard" experiment. If a suitable crystal can be grown, the resulting structure is considered definitive. It validates the connectivity deduced from NMR and provides additional conformational and packing information that is unobtainable by other methods. The planarity of the thiazole ring and the geometry of the sulfonamide group can be directly observed.[9]

Data Presentation: Typical Bond Lengths from Crystallography

| Bond | Typical Length (Å) | Source |

| C=N (thiazole) | 1.30 - 1.39 | [10] |

| C-S (thiazole) | 1.70 - 1.75 | [9][10] |

| S-N (sulfonamide) | 1.60 - 1.62 | [11] |

| S=O (sulfonamide) | 1.43 - 1.44 | [11] |

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector.[11]

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to locate the atoms. The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction data.

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor) and checked for consistency.

Part 5: Synthesis of Evidence and Final Confirmation

Overall Elucidation Workflow

Caption: The integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound, or any novel chemical entity, is a systematic process of hypothesis testing. By strategically employing a suite of orthogonal analytical techniques—MS, IR, NMR, and X-ray crystallography—we construct a layered, self-validating argument. This methodical approach ensures the highest degree of confidence in the final structural assignment, establishing the solid foundation required for all further investigation in drug discovery and development.

References

-

Çırak, Ç., et al. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 35(3), 359-371. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Guccini, V., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences, 23(10), 5519. Available at: [Link]

-

ResearchGate. (2021). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Scientific Diagram. Available at: [Link]

-

Rumpaka, W., et al. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances, 13(45), 31631-31646. Available at: [Link]

-

Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101402. Available at: [Link]

-

ResearchGate. (2024). Synthesis of various thiazole sulfonamide derivatives. Figure. Available at: [Link]

-

Hernández-Vázquez, M. A., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. International Journal of Molecular Sciences, 25(10), 5221. Available at: [Link]

-

Saeed, S., et al. (2012). (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183. Available at: [Link]

-

Beijing XLHG Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Yurttaş, L., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]

-

Yurttaş, L., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]

-

El-Metwaly, A. M., et al. (2022). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 27(11), 3564. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6516. Available at: [Link]

-

Shaaban, M. R., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound - CAS:1022128-99-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy | MDPI [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide: Synthesis, Properties, and Therapeutic Potential

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and burgeoning biological applications of 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide, a versatile heterocyclic compound at the forefront of medicinal chemistry.

Foreword: Unraveling the Identity of a Key Thiazole Sulfonamide

While the initial inquiry sought information on "3-Methyl-1,2-thiazole-5-sulfonamide," an extensive review of chemical literature and databases indicates that this specific isomer is not commonly documented. It is highly probable that the intended compound of interest is the structurally related and scientifically significant isomer, 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide . This guide is therefore dedicated to this latter compound, providing a comprehensive technical overview of its chemical identity, synthesis, and multifaceted biological activities that position it as a molecule of interest in modern drug discovery.

Core Chemical Identity

-

IUPAC Name: 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide

-

CAS Number: 348086-68-0

-

Molecular Formula: C₅H₉N₃O₂S₂

-

Molecular Weight: 207.27 g/mol

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Pale yellow solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Boiling Point | 411.7±55.0 °C (Predicted) | [2] |

| Density | 1.514±0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | 2-8°C, away from light, dry | [2] |

Synthesis and Chemical Reactivity

The synthesis of 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide, while not extensively detailed in publicly available literature for this specific molecule, can be logically deduced from established synthetic routes for related thiazole sulfonamides. The general strategy involves a multi-step process beginning with the construction of the core thiazole ring, followed by sulfonation and subsequent functionalization.

Conceptual Synthetic Pathway

A plausible synthetic route would likely begin with the Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry. This would be followed by chlorosulfonation and amination to introduce the sulfonamide group, and subsequent N-methylation.

Experimental Protocol: A Generalized Approach for Thiazole Sulfonamide Synthesis

The following protocol is a representative, generalized procedure for the synthesis of related 2-aminothiazole sulfonamides, which can be adapted for the synthesis of 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide.

Step 1: N-Sulfonylation of a 2-Aminothiazole Precursor

-

Dissolve sodium acetate in water.

-

To this solution, add the appropriate sulfonyl chloride and the 2-aminothiazole precursor.

-

Heat the reaction mixture to 80–85 °C with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solid product is isolated by filtration.

Step 2: N-Alkylation of the Sulfonamide

-

Treat the N-sulfonamide from Step 1 with a suitable base, such as calcium hydride, in a polar aprotic solvent like dimethylformamide (DMF) at 50-55 °C.

-

After a short period of stirring, introduce the alkylating agent (e.g., methyl iodide).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and dilute with cold water to precipitate the product, which is then collected by filtration.

Caption: Conceptual synthetic workflow for 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide.

Biological Activity and Therapeutic Potential

The thiazole sulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities. While specific data for 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is emerging, the broader class of compounds exhibits significant potential as antimicrobial agents and carbonic anhydrase inhibitors.

Antimicrobial Activity

Thiazole derivatives are integral components of many antimicrobial drugs. The sulfonamide moiety is also a well-established pharmacophore in antibacterial agents, primarily acting as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. The hybridization of these two pharmacophores in compounds like 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a promising strategy for developing novel antimicrobial agents.

-

Mechanism of Action: Sulfonamides mimic para-aminobenzoic acid (PABA), a crucial substrate for bacterial folic acid synthesis. By competitively inhibiting dihydropteroate synthase, they disrupt the production of tetrahydrofolate, a vital cofactor for nucleic acid synthesis, leading to bacteriostatic effects.[3][4]

-

Therapeutic Promise: The incorporation of the thiazole ring can enhance the antimicrobial spectrum and potency.[5][6] Research has shown that certain thiazole sulfonamide derivatives exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Caption: Mechanism of antimicrobial action of thiazole sulfonamides.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO₂ transport.[7] Dysregulation of certain CA isoforms is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[7][8] Sulfonamides are the cornerstone of CA inhibitor design, and heterocyclic sulfonamides, particularly those with five-membered rings like thiazole, have shown to be highly effective inhibitors.[7]

-

Mechanism of Action: The sulfonamide moiety coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity.[9][10]

-

Therapeutic Applications:

-

Anticancer: Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising anticancer strategy.[8][9]

-

Anticonvulsant: Inhibition of certain CA isoforms in the central nervous system can lead to cerebrovasodilation and has been explored for anticonvulsant effects.[11]

-

Applications in Drug Development and Research

4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide serves as a valuable building block and intermediate in the synthesis of more complex molecules for various applications:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel antimicrobial and antifungal agents.[1][2] Its structure is amenable to further modification to optimize potency, selectivity, and pharmacokinetic properties.

-

Agrochemical Chemistry: This compound is also utilized in the development of new herbicides and pesticides, where the thiazole and sulfonamide moieties can contribute to their biological activity against plant pathogens and pests.[1][2]

-

Biochemical Research: Researchers use this and related compounds as probes to study enzyme inhibition and metabolic pathways, furthering our understanding of biochemistry and molecular biology.[1]

Future Perspectives

The thiazole sulfonamide scaffold, exemplified by 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide, continues to be a fertile ground for drug discovery. Future research is likely to focus on:

-

Synthesis of Novel Analogs: The development of more efficient and diverse synthetic routes to create libraries of related compounds for high-throughput screening.

-

Target-Specific Drug Design: The rational design of derivatives with high selectivity for specific microbial enzymes or CA isoforms to enhance therapeutic efficacy and minimize off-target effects.

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where their mechanisms of action may be relevant, such as neurodegenerative disorders and metabolic diseases.

References

- Elbadawi, M., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry.

- Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009).

- Kılıçaslan, S., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters.

- Abbas, S. Y., et al. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity.

- Barnish, I. T., et al. (1980). Cerebrovasodilatation Through Selective Inhibition of the Enzyme Carbonic Anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides. Journal of Medicinal Chemistry.

-

MySkinRecipes. 4-Methyl-2-(methylamino)thiazole-5-sulfonamide. Available at: [Link]

- Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.

- Supuran, C. T. (2018). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.

-

Alachem Co., Ltd. 4-Methyl-2-methylamino-thiazole-5-sulfonic acid amide. Available at: [Link]

-

MySkinRecipes. 4-Methyl-2-(methylamino)thiazole-5-sulfonamide. Available at: [Link]

- Naaz, F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.

- Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

- Ak, G., & Ak, M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.

- Farghaly, T. A., & Abdallah, M. A. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity.

- Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules.

-

Aladdin. 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide. Available at: [Link]

- Geronikaki, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules.

-

Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methyl-2-(methylamino)thiazole-5-sulfonamide [myskinrecipes.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]

- 10. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide

Introduction

The 1,2-thiazole (isothiazole) scaffold is a significant heterocyclic motif in medicinal chemistry, valued for its diverse biological activities. When functionalized with a sulfonamide group, these compounds often exhibit potent pharmacological properties. This guide provides a comprehensive, in-depth technical overview of a viable synthetic pathway for 3-Methyl-1,2-thiazole-5-sulfonamide, a molecule of interest for researchers and drug development professionals. The presented synthesis is a multi-step process designed for clarity, reproducibility, and a fundamental understanding of the underlying chemical transformations.

This document deviates from a rigid template to offer a narrative that is both scientifically rigorous and practically insightful. Each step is detailed with not only the protocol but also the mechanistic rationale, providing a self-validating framework for the experienced researcher.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be logically approached in three main stages, starting from a readily accessible precursor. This strategy focuses on first constructing the core heterocyclic system, followed by the introduction and conversion of a functional group at the C5 position to the desired sulfonamide.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 5-Amino-3-methyl-1,2-thiazole

The initial and crucial step is the construction of the 3-methyl-1,2-thiazole ring system, with an amino group at the 5-position that will serve as a handle for subsequent functionalization.

Mechanistic Insight

The formation of the 1,2-thiazole ring from β-iminothiobutyramide is an oxidative cyclization reaction. The β-iminothioamide exists in tautomeric forms. The reaction proceeds through the intramolecular formation of a sulfur-nitrogen bond, facilitated by an oxidizing agent. This process is an efficient method for constructing the isothiazole heterocycle.[1]

Experimental Protocol

Materials:

-

β-Iminothio-n-butyramide

-

Sodium hydroxide

-

Chlorine gas

-

Aqueous ammonia (d=0.88)

-

Ice

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Prepare a solution of chloramine by dissolving sodium hydroxide (9.2 g) in water (44 cc) and ice (51 g) in an ice-cooled vessel. Bubble chlorine gas through the solution until a weight increase of 7.15 g is achieved.[1]

-

Stir this solution into an ice-cooled solution of aqueous ammonia (10.6 cc; d=0.88) in water (147 cc) and ice (147 g).[1]

-

To the freshly prepared chloramine solution, add powdered β-iminothio-n-butyramide (11.6 g).[1]

-

Shake the mixture for two hours and then allow it to stand overnight.

-

Extract the filtered solution with diethyl ether.

-

Dry the combined ether extracts over magnesium sulfate and evaporate the solvent to yield 5-amino-3-methylisothiazole as an oil.[1]

Part 2: Synthesis of 3-Methyl-1,2-thiazole-5-sulfonyl chloride

This stage involves the conversion of the 5-amino group to a 5-sulfonyl chloride via a Sandmeyer-type reaction. This is a classic and reliable transformation in aromatic chemistry.

Mechanistic Insight

The Sandmeyer reaction for this conversion involves two key steps:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

-

Sulfonylation: The diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst. The diazonium group is replaced by a sulfonyl chloride group.[2]

Experimental Protocol

Materials:

-

5-Amino-3-methyl-1,2-thiazole

-

Sodium nitrite

-

Hydrochloric acid

-

Sulfur dioxide

-

Copper(I) chloride

-

Acetic acid

-

Ice

-

Dichloromethane

Procedure:

-

Dissolve 5-Amino-3-methyl-1,2-thiazole in a mixture of hydrochloric acid and acetic acid, and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride in acetic acid saturated with sulfur dioxide.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.

-

Pour the reaction mixture into ice-water and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Methyl-1,2-thiazole-5-sulfonyl chloride.

Part 3: Synthesis of this compound

The final step is the conversion of the highly reactive sulfonyl chloride to the stable sulfonamide.

Mechanistic Insight

This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[3]

Experimental Protocol

Materials:

-

3-Methyl-1,2-thiazole-5-sulfonyl chloride

-

Aqueous ammonia (concentrated)

-

Dichloromethane

-

Ice

Procedure:

-

Dissolve 3-Methyl-1,2-thiazole-5-sulfonyl chloride in dichloromethane and cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Continue stirring at room temperature for 2-3 hours.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Typical Yield |

| 1 | 5-Amino-3-methyl-1,2-thiazole | β-Iminothiobutyramide | NaOH, Cl₂, NH₃ | Good |

| 2 | 3-Methyl-1,2-thiazole-5-sulfonyl chloride | 5-Amino-3-methyl-1,2-thiazole | NaNO₂, HCl, SO₂, CuCl | Moderate to Good |

| 3 | This compound | 3-Methyl-1,2-thiazole-5-sulfonyl chloride | Concentrated NH₃ | High |

Conclusion

The synthesis of this compound presented herein is a robust and logical pathway that relies on well-established and understood chemical transformations. By beginning with the formation of the core isothiazole ring, followed by the strategic conversion of a key amino functional group, the target molecule can be obtained in a controlled and efficient manner. This guide provides the necessary detail for researchers to replicate this synthesis and to understand the chemical principles that ensure its success.

References

-

Baran, P. S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

- Adams, A., & Slack, R. (1959). 5-amino-3-methyl-isothiazole and process. U.S. Patent No. 2,871,243. Washington, DC: U.S.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 3-Methyl-1,2-thiazole-5-sulfonamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the probable mechanism of action of 3-Methyl-1,2-thiazole-5-sulfonamide. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related and extensively studied thiazole sulfonamides. The primary focus of this guide is the well-established role of thiazole sulfonamides as potent inhibitors of carbonic anhydrase (CA), a family of metalloenzymes crucial in various physiological and pathological processes. We will delve into the molecular interactions governing this inhibition, the established experimental workflows for its characterization, and the potential therapeutic implications. This guide is intended to serve as a foundational resource for researchers investigating the biological activities of novel thiazole sulfonamides.

Introduction: The Thiazole Sulfonamide Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is a privileged scaffold in drug discovery due to its diverse biological activities.[1][2] When functionalized with a sulfonamide group, these compounds have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] A predominant and well-characterized mechanism of action for many thiazole sulfonamides is the inhibition of carbonic anhydrases.[6][7][8]

This guide will focus on the putative mechanism of action of this compound. It is critical to note that the existing body of scientific literature extensively covers the 1,3-thiazole isomer, while specific data on the 1,2-thiazole isomer is sparse. Therefore, the subsequent sections will extrapolate from the known pharmacology of analogous compounds to build a scientifically grounded hypothesis for the mechanism of this compound.

Primary Putative Mechanism of Action: Carbonic Anhydrase Inhibition

The most probable mechanism of action for this compound is the inhibition of carbonic anhydrase (CA) isoenzymes. CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and ion transport.[9] Dysregulation of CA activity is implicated in various diseases such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[10]

Molecular Basis of Carbonic Anhydrase Inhibition by Sulfonamides

The canonical mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) located in the active site of the enzyme.[10] The sulfonamide group acts as a zinc-binding group, displacing a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme.

The interaction is characterized by:

-

Zinc Binding: The deprotonated sulfonamide nitrogen forms a strong coordinate bond with the Zn²⁺ ion.

-

Hydrogen Bonding Network: The sulfonyl oxygens and the nitrogen atom can form hydrogen bonds with amino acid residues within the active site, such as Thr199 and Thr200 in human CA II, further stabilizing the enzyme-inhibitor complex.[6]

-

Hydrophobic Interactions: The heterocyclic ring and its substituents, in this case, the 3-methyl-1,2-thiazole ring, can engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site cavity, contributing to the binding affinity and isoform selectivity.[10]

The following diagram illustrates the generalized binding mode of a sulfonamide inhibitor to the active site of carbonic anhydrase.

Caption: Generalized binding of a sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.

Isoform Selectivity

There are 15 known human CA isoforms, which exhibit different tissue distribution and subcellular localization.[6] The development of isoform-selective inhibitors is a key objective in drug discovery to minimize off-target effects. The selectivity of a thiazole sulfonamide is largely determined by the interactions of the thiazole ring and its substituents with the variable amino acid residues lining the active site cavity of the different CA isoforms. For instance, tumor-associated isoforms like CA IX and CA XII are important targets in oncology.[8]

Experimental Workflows for Characterizing Carbonic Anhydrase Inhibition

The following section outlines the standard experimental protocols for determining the inhibitory activity of a compound against carbonic anhydrase.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of CA and its inhibition.

Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The reaction is monitored spectrophotometrically using a pH indicator.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

-

Prepare a stock solution of the purified CA isoform.

-

Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO).

-

Prepare a saturated solution of CO₂ by bubbling CO₂ gas through distilled water.

-

-

Assay Procedure:

-

Equilibrate the buffer, enzyme, and inhibitor solutions to the desired temperature (e.g., 25°C).

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂ solution.

-

Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Caption: Workflow for the stopped-flow CO₂ hydration assay to determine CA inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when a ligand (inhibitor) is titrated into a solution containing a macromolecule (enzyme).

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare solutions of the purified CA isoform and the inhibitor in the same buffer to minimize heat of dilution effects.

-

Thoroughly degas all solutions.

-

-

ITC Experiment:

-

Load the CA solution into the sample cell and the inhibitor solution into the titration syringe.

-

Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Fit the binding isotherm to a suitable model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The dissociation constant (Kₔ) is the reciprocal of Kₐ.

-

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in its thermal stability.

Principle: The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ is monitored using a fluorescent dye that binds to unfolded proteins.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a multiwell plate, mix the purified CA isoform, the inhibitor at various concentrations, and a fluorescent dye (e.g., SYPRO Orange).

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument and gradually increase the temperature.

-

Monitor the fluorescence intensity as the protein unfolds.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate a melting curve.

-

The Tₘ is the temperature at which 50% of the protein is unfolded (the inflection point of the curve).

-

The change in Tₘ (ΔTₘ) in the presence of the inhibitor indicates binding.

-

Other Potential Biological Activities of Thiazole Derivatives

While carbonic anhydrase inhibition is the most probable mechanism, the thiazole scaffold is associated with a broad range of other biological activities. These may represent secondary or alternative mechanisms of action for this compound. These activities include:

-

Antimicrobial and Antifungal Activity: Thiazole derivatives have been reported to exhibit activity against various bacterial and fungal strains.[11]

-

Anticancer Activity: Some thiazole-containing compounds have shown cytotoxic effects against cancer cell lines through various mechanisms, including tubulin polymerization inhibition.[4][8][12]

-

Anti-inflammatory Activity: Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways.[2]

Summary of Quantitative Data for Related Thiazole Sulfonamide CA Inhibitors

The following table summarizes the inhibition constants (Kᵢ) for some representative thiazole sulfonamides against different human carbonic anhydrase isoforms. This data provides a benchmark for the potential potency of this compound.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 | [6][9] |

| Thiazolone-benzenesulfonamide 4d | - | - | - | - | [6] |

| Thiazole-sulfonamide Hybrid 7 | 1900 | 381 | - | 21 | [8] |

Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide context.

Conclusion and Future Directions

Based on the extensive evidence for the mechanism of action of structurally related compounds, it is highly probable that this compound functions as an inhibitor of carbonic anhydrase. The sulfonamide moiety is predicted to be the key zinc-binding group, while the 3-methyl-1,2-thiazole ring will likely influence the potency and isoform selectivity.

To definitively elucidate the mechanism of action of this compound, the following experimental investigations are recommended:

-

In vitro enzyme inhibition assays: Perform stopped-flow CO₂ hydration assays against a panel of human CA isoforms to determine the IC₅₀ and Kᵢ values.

-

Biophysical binding studies: Utilize ITC and TSA to confirm direct binding to CA and characterize the thermodynamics of the interaction.

-

X-ray crystallography: Obtain a co-crystal structure of this compound in complex with a CA isoform to visualize the precise binding mode.

-

Cell-based assays: Evaluate the compound's effects in cellular models where CA activity is relevant, such as in cancer cell lines known to overexpress CA IX.

-

Broad-spectrum screening: Assess the compound against other potential targets to explore polypharmacology.

This technical guide provides a robust, evidence-based framework for initiating research into the mechanism of action of this compound. The proposed experimental workflows will be crucial in validating the hypothesized mechanism and uncovering the full therapeutic potential of this novel compound.

References

-

Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1][6][13]thiadiazole-7-sulphonamides. PubMed. [Link]

-

Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. PMC. [Link]

-

A review on thiazole based compounds andamp; it's pharmacological activities. Preprints.org. [Link]

-

Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[6][7][13]triazolo[3,4-b][1][7][13]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. PubMed. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]

-

A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central. [Link]

-

2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Taylor & Francis Online. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Isothiazole. Wikipedia. [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

-

Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. PubMed Central. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. [Link]

- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. scialert.net [scialert.net]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]